molecular formula C11H9N3S B1228426 2,2'-Bipyridyl-6-carbothioamide CAS No. 78797-02-1

2,2'-Bipyridyl-6-carbothioamide

Cat. No.: B1228426
CAS No.: 78797-02-1
M. Wt: 215.28 g/mol
InChI Key: KZSRBEDGZFDJKC-UHFFFAOYSA-N
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Description

2,2’-Bipyridyl-6-carbothioamide is a synthetic compound known for its antitumoral activity. It is characterized by its chelating properties due to the presence of a tridentate ligand system consisting of nitrogen and sulfur atoms. This compound has shown potential in inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis, making it a promising candidate for cancer treatment .

Preparation Methods

The synthesis of 2,2’-Bipyridyl-6-carbothioamide typically involves the reaction of 2,2’-bipyridine with a suitable thioamide precursor under controlled conditions. One common method includes the use of metal catalysts to facilitate the coupling of pyridine derivatives. For instance, the Suzuki coupling reaction can be employed, where palladium catalysts are used to couple 2,2’-bipyridine with a thioamide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2,2’-Bipyridyl-6-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

    Substitution: The nitrogen and sulfur atoms in the ligand system can participate in substitution reactions, where other functional groups replace the existing ones. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2,2’-Bipyridyl-6-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,2’-Bipyridyl-6-carbothioamide exerts its effects is through the inhibition of ribonucleotide reductase. This enzyme is essential for converting ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis. The compound chelates iron, which is necessary for the enzyme’s activity, thereby inhibiting its function. This inhibition leads to a decrease in DNA synthesis and cell proliferation, making it effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

2,2’-Bipyridyl-6-carbothioamide is similar to other compounds with tridentate ligand systems, such as α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. it has unique properties that distinguish it from these compounds:

Properties

IUPAC Name

6-pyridin-2-ylpyridine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-11(15)10-6-3-5-9(14-10)8-4-1-2-7-13-8/h1-7H,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSRBEDGZFDJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10229306
Record name 2,2'-Bipyridyl-6-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78797-02-1
Record name 2,2'-Bipyridyl-6-carbothioamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078797021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC308938
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bipyridyl-6-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10229306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-BIPYRIDYL-6-CARBOTHIOAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ16M0GM8A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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